Geranylacetone

説明

Geranylacetone has been reported in Camellia sinensis, Malus, and other organisms with data available.

Geranyl acetone is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

特性

IUPAC Name |

(5E)-6,10-dimethylundeca-5,9-dien-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZUNIKWNYHEJJ-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=O)C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052053 |

Source

|

| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma |

Source

|

| Record name | Geranylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, sparingly soluble (in ethanol) |

Source

|

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861-0.873 |

Source

|

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3796-70-1, 68228-05-7, 689-67-8 |

Source

|

| Record name | Geranylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydropseudoionone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,10-dimethylundecadien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7RY79U9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Geranylacetone?

An In-Depth Technical Guide to the Chemical Properties of Geranylacetone

Introduction

This compound, systematically known as (5E)-6,10-dimethylundeca-5,9-dien-2-one, is an acyclic monoterpenoid ketone that holds significant roles in both natural and industrial chemistry.[1][2] It is a naturally occurring compound found as a flavor and aroma component in various plants, including tomatoes, mangoes, and tea, and is also a metabolite produced by organisms like Saccharomyces cerevisiae.[3] Industrially, this compound is a pivotal intermediate in the synthesis of high-value compounds, most notably Isophytol, a precursor for the manufacture of Vitamin E.[4] It also serves as a versatile fragrance and flavoring agent, prized for its fresh, floral, and slightly fruity aroma.[5]

This guide provides a comprehensive overview of the chemical properties of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore its molecular structure, physicochemical properties, chemical reactivity, synthesis, analytical characterization, and safety protocols, offering a technical foundation for its application in research and manufacturing.

Molecular Identity and Structure

The precise identification and structural understanding of a molecule are fundamental to exploring its chemistry. This compound is an unsaturated aliphatic ketone characterized by a thirteen-carbon backbone.

Nomenclature and Identifiers

The compound is most commonly available and referenced as the (E)-isomer or as a mixture of (E)- and (Z)-isomers.[6] Key identifiers are summarized below for clarity and accurate documentation.

| Identifier | Value | Source(s) |

| IUPAC Name | (5E)-6,10-dimethylundeca-5,9-dien-2-one | [1][3] |

| Common Names | This compound, trans-Geranylacetone | [3] |

| CAS Number | 3796-70-1 ((E)-isomer) | [1][7] |

| 689-67-8 ((E/Z)-mixture) | [6] | |

| Molecular Formula | C₁₃H₂₂O | [1] |

| Molecular Weight | 194.31 g/mol | [1][7] |

| InChIKey | HNZUNIKWNYHEJJ-FMIVXFBMSA-N | [1][3] |

Molecular Structure

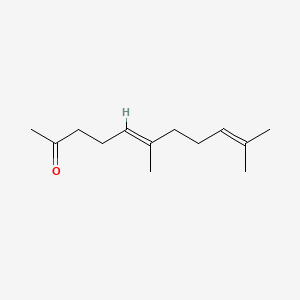

This compound's structure consists of a geranyl group attached to an acetone moiety.[1] This structure features two key reactive centers: a ketone carbonyl group at the 2-position and two carbon-carbon double bonds at the 5- and 9-positions. The stereochemistry of the double bond at the 5-position defines the E/Z isomerism.

Caption: 2D structure of (5E)-Geranylacetone (this compound).

Physicochemical Properties

This compound is a clear, colorless to pale yellow oily liquid at room temperature.[7] It possesses a characteristic fresh, floral aroma, sometimes with green or fruity nuances.[1] It is very slightly soluble in water but soluble in organic solvents like alcohol and oils.[1][7]

| Property | Value | Source(s) |

| Boiling Point | 254-258 °C (at 760 mmHg) | [7][8] |

| 126-128 °C (at 10 mmHg) | [3] | |

| Density | ~0.873 g/mL (at 25 °C) | [7] |

| Refractive Index (n²⁰/D) | ~1.467 | [4][7] |

| Flash Point | >110 °C (>230 °F) | [7][9] |

| LogP | ~3.7 - 4.1 | [1][7] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its principal functional groups: the ketone and the two carbon-carbon double bonds. This dual reactivity makes it a valuable and versatile building block in organic synthesis.

Overview of Reactive Centers

-

Ketone Carbonyl Group: The electrophilic carbon and the lone pairs on the oxygen allow for nucleophilic additions, reductions, and alpha-carbon functionalization.

-

Alkene Moieties: The C5=C6 and C9=C10 double bonds are nucleophilic and susceptible to electrophilic addition reactions, including hydrogenation, halogenation, and epoxidation. The terminal double bond (C9=C10) is generally more reactive due to less steric hindrance.

Role as a Synthetic Intermediate

The most prominent industrial application of this compound is as a key intermediate in the total synthesis of Vitamin E and other important terpenoids. Its carbon skeleton is strategically elongated and modified to produce complex molecules like Isophytol, Farnesol, and Nerolidol.[3] This underscores the importance of controlling its reactivity for targeted synthetic outcomes.

Synthesis of this compound: The Carroll Reaction

While this compound can be isolated from natural sources, industrial quantities are produced via chemical synthesis.[4] The most established and widely used method is the Carroll Reaction (a type of decarboxylative Claisen rearrangement), which utilizes readily available starting materials.[3]

Mechanistic Overview

The reaction involves the transesterification of an acetoacetate ester (e.g., ethyl acetoacetate) with linalool, an allylic alcohol.[3][10] The resulting β-keto ester intermediate then undergoes a thermal or acid-catalyzed sigmatropic rearrangement, followed by decarboxylation, to yield this compound.[3] The causality behind this choice of reaction is its efficiency in forming the C-C bond and installing the ketone functionality in a single, high-yield transformation.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of this compound synthesis via the Carroll Reaction.

Caption: Workflow for the synthesis of this compound via the Carroll Reaction.

Detailed Experimental Protocol

This protocol is a representative example of the Carroll Reaction for synthesizing this compound.[10][11]

Materials:

-

Linalool (1 mole equivalent)

-

Ethyl acetoacetate or Methyl acetoacetate (1.0 - 2.0 mole equivalents)[10][11]

-

Catalyst: Aluminum isopropoxide or Aluminum oxide (e.g., 3-5% by weight of linalool)[10][11]

-

Reaction vessel with overhead stirrer, condenser, and dropping funnel

-

Heating mantle and temperature controller

-

Vacuum distillation apparatus

Procedure:

-

Catalyst and Reagent Loading: To a clean, dry reaction vessel, add the catalyst and ethyl acetoacetate.[10]

-

Heating: Begin stirring and heat the mixture to the reaction temperature, typically between 150-180 °C.[10][11]

-

Linalool Addition: Slowly add linalool to the heated mixture via the dropping funnel over 1-10 hours.[10] The slow addition is critical to control the exothermic nature of the transesterification and prevent side reactions.

-

Reaction Monitoring: Maintain the reaction at temperature for an additional 1-2 hours after the addition is complete.[10] The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of linalool. During this phase, ethanol or methanol (from transesterification) and CO₂ (from decarboxylation) are evolved and can be collected.[11]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If an aluminum catalyst was used, it can be filtered off.[11]

-

The crude product is then purified by vacuum distillation. Unreacted starting materials and lower-boiling impurities are removed in an initial fraction.[11]

-

This compound is collected at its characteristic boiling point under reduced pressure (e.g., 126-128 °C at 10 mmHg).[3]

-

-

Validation: The purity and identity of the final product should be confirmed using analytical techniques as described in Section 6.0.

Spectroscopic and Analytical Characterization

For quality control and research purposes, the structure and purity of this compound are confirmed using a suite of spectroscopic methods. The expected spectral data provides a self-validating system to confirm the successful synthesis and purity of the compound.

| Technique | Expected Signature Features |

| ¹H NMR | ~1.60, 1.68 ppm: Singlets, two methyl groups on the C9=C10 double bond. ~2.05 ppm: Singlet, methyl group on the C5=C6 double bond. ~2.15 ppm: Singlet, methyl ketone protons (C1). ~2.20-2.50 ppm: Multiplets, allylic methylene protons. ~5.10 ppm: Multiplet, vinylic protons (CH at C5 and C9). |

| ¹³C NMR | ~16.0, 17.7, 25.7 ppm: Methyl carbons. ~22.5, 39.5, 41.0 ppm: Methylene carbons. ~29.8 ppm: Ketone methyl carbon. ~123.0, 124.0 ppm: Vinylic CH carbons. ~131.5, 137.5 ppm: Quaternary vinylic carbons. ~208.0 ppm: Ketone carbonyl carbon. |

| IR Spectroscopy | ~2970-2850 cm⁻¹: C-H (sp³) stretching. ~1715 cm⁻¹: Strong, sharp C=O (ketone) stretching. ~1670 cm⁻¹: C=C (alkene) stretching. ~1360 cm⁻¹: C-H bending (from methyl groups). |

| Mass Spectrometry (EI) | m/z 194: Molecular ion peak (M⁺). m/z 179: Loss of a methyl group ([M-15]⁺). m/z 123: Fragment from cleavage at the C4-C5 bond. m/z 69: Isoprenyl cation, a common fragment in terpenoids. m/z 43: Acetyl cation ([CH₃CO]⁺), characteristic of methyl ketones. |

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is known to cause skin irritation.[9][12][13] It is also toxic to aquatic life with long-lasting effects.[9][13]

-

Handling: Use in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[12][14] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[14][15]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[14] Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[12][14]

Conclusion

This compound is a chemically significant monoterpenoid with a well-defined set of properties. Its reactivity, centered on the ketone and alkene functional groups, makes it a versatile precursor for complex molecules like Vitamin E. Understanding its synthesis, particularly via the robust Carroll Reaction, and its characteristic analytical profile is crucial for its effective use in research and industry. Adherence to proper safety protocols is essential when handling this compound to mitigate risks to personnel and the environment.

References

- 1. This compound | C13H22O | CID 1549778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ymdb.ca [ymdb.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 5. scent.vn [scent.vn]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 3796-70-1 [chemicalbook.com]

- 8. This compound | CAS#:3796-70-1 | Chemsrc [chemsrc.com]

- 9. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]

- 10. CN1546449A - Process for manufacturing this compound - Google Patents [patents.google.com]

- 11. CN112250554B - Method for synthesizing this compound by carroll reaction - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Geranylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylacetone, chemically known as (5E)-6,10-Dimethylundeca-5,9-dien-2-one, is an acyclic monoterpenoid ketone of significant interest due to its pleasant floral and fruity aroma and its diverse biological roles.[1][2] It is a key flavor and fragrance component found throughout the plant kingdom, a vital signaling molecule in the insect world, and a valuable precursor in the synthesis of important compounds like Vitamin E and various terpenoids.[3][4] This guide provides an in-depth exploration of the natural occurrence of this compound, elucidates its primary biosynthetic pathway, details methodologies for its extraction and quantification, and discusses its broader biological significance, offering a comprehensive resource for professionals in research and development.

Introduction to this compound

This compound is a colorless to light yellow oily liquid characterized by a fresh, green, and floral aroma, often with notes of magnolia and fruity undertones.[1][2] Structurally, it is a C13 ketone derived from the formal condensation of a geranyl group with acetone.[5] Its natural presence as a metabolite in a wide array of organisms, from plants to insects, underscores its versatile functions.[5] In the commercial realm, it is utilized as a fragrance agent in cosmetics and cleaning products, a flavoring agent in foods, and a critical intermediate for synthesizing higher-value chemicals, including squalene, farnesol, and isophytol, a precursor to Vitamin E.[2][3][4]

Natural Occurrence and Distribution

This compound is widely distributed in nature, primarily as a volatile component of essential oils and a flavor constituent in various fruits and vegetables.

Occurrence in the Plant Kingdom

The compound is a notable component of numerous plants, contributing to their characteristic scent and flavor profiles. It has been identified in a diverse range of species, including but not limited to, mango, rice, and tomatoes.[3][6] Its presence is particularly significant in the essential oils of certain aromatic plants. While concentrations can vary significantly based on geography, climate, genetics, and harvesting time, some plants are known for their relatively high this compound content.

For instance, studies have reported it as a major component in the essential oils of Conyza bonariensis (up to 25.3%), large yellow restharrow (20.3%), and field horsetail (Equisetum arvense) (13.7%).[7] Other notable sources include African lemon oil, mint, tea, and passionflower.[4][8]

Table 1: Selected Plant Sources of this compound and Reported Concentrations

| Plant Species | Common Name | Plant Part | Reported Concentration (%) | Reference |

| Conyza bonariensis | Hairy Fleabane | Leaves, Stems, Flowers | up to 25.3% | [7] |

| Ononis natrix | Large Yellow Restharrow | Aerial Parts | 20.3% | [7] |

| Equisetum arvense | Field Horsetail | Aerial Parts | 13.7% | [7] |

| Lonicera japonica | Japanese Honeysuckle | Flowers | Present | |

| Camellia sinensis | Tea | Leaves | Present | [5] |

| Solanum lycopersicum | Tomato | Fruit | Present | [3][9] |

| Mangifera indica | Mango | Fruit | Present | [3][6] |

Biosynthesis in Plants

The biosynthesis of this compound in plants is primarily understood as a result of the oxidative cleavage of carotenoids.[3] This reaction is catalyzed by a specific class of enzymes known as carotenoid cleavage dioxygenases (CCDs).

The pathway begins with the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. These precursors are condensed to form geranyl pyrophosphate (GPP), the direct precursor to monoterpenes. Further elongation leads to the C40 carotenoids, such as lycopene and β-carotene.

The key step in this compound formation involves the action of CCD enzymes, specifically CCD1, which cleaves carotenoid substrates at the 9,10 and 9',10' positions.[9] For example, the cleavage of an acyclic carotenoid like lycopene by a CCD1 enzyme can yield this compound.[9] Research in tomatoes (Solanum lycopersicum) has demonstrated that reducing the expression of LeCCD1 genes leads to a significant decrease (over 60%) in this compound emission, confirming the role of this enzyme in its formation in vivo.[9]

Caption: Biosynthetic pathway of this compound via carotenoid cleavage.

Occurrence in the Animal Kingdom

In addition to its role in plants, this compound serves as a crucial semiochemical (a signaling chemical) for various insect species. It functions primarily as an aggregation-sex pheromone, attracting both males and females for mating and resource exploitation. This has been particularly well-documented in longhorn beetles (family Cerambycidae).[10] For example, species within the Spondylidinae subfamily, such as Asemum caseyi, are known to produce and be attracted to this compound.[11] Often, it acts synergistically with other compounds, like fuscumol, to create species-specific pheromone blends that minimize cross-attraction with other beetles.[10][11] This biological role makes this compound a compound of interest for developing monitoring and pest management strategies.

Methodologies for Extraction and Analysis

The isolation and quantification of this compound from natural matrices require robust and validated analytical protocols. Given its volatile nature, techniques suitable for essential oil analysis are most appropriate.

Extraction from Plant Material: Steam Distillation

Steam distillation is a standard and effective method for extracting volatile compounds like this compound from plant tissues. The process separates water-insoluble volatiles from non-volatile components by passing steam through the plant material.

Experimental Protocol: Steam Distillation

-

Preparation of Material: Collect fresh or dried plant material (e.g., leaves, flowers). Reduce the particle size by grinding or chopping to increase the surface area for efficient extraction.[12]

-

Apparatus Setup: Assemble a Clevenger-type apparatus. Place the prepared plant material into the distillation flask and add sufficient purified water to cover it.

-

Distillation: Heat the flask to boil the water. The resulting steam will pass through the plant material, volatilizing the essential oils.

-

Condensation: The steam and volatile compound mixture travels to the condenser, where it is cooled, converting it back into a liquid phase.

-

Separation: In the separator, the immiscible essential oil (containing this compound) will form a distinct layer from the aqueous phase (hydrosol).

-

Collection and Drying: Carefully collect the oil layer. Dry the collected oil using an anhydrous drying agent, such as sodium sulfate, to remove any residual water. Store the final extract in a sealed, airtight vial, protected from light and heat to prevent degradation.

Analysis and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile compounds in complex mixtures like essential oils. The gas chromatograph separates individual components, which are then identified by their unique mass spectra.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the extracted essential oil in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

-

GC-MS System and Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A programmed temperature gradient is crucial for good separation. A typical program might be: initial temperature of 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) mode at 70 eV. The mass range scanned is typically 40-500 amu.

-

-

Compound Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound is characterized by key fragment ions at m/z 43, 69, and 41.[5]

-

Quantification: Create a calibration curve using a series of dilutions of a certified this compound standard. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

Caption: Workflow for extraction and analysis of this compound.

Biological Activities and Future Perspectives

Beyond its roles as a flavorant and pheromone, this compound has demonstrated a range of biological activities that are of interest to drug development professionals. Studies have indicated that it possesses antimicrobial, particularly bactericidal and fungicidal, properties.[13][14] It also exhibits antifeedant and repellent effects against various insects, such as the green peach aphid (Myzus persicae), suggesting potential applications in agriculture.[13] Furthermore, some research has pointed to its antioxidant activity and potential to inhibit the growth of Gram-positive bacteria.[7][14]

These bioactivities, combined with its status as a naturally occurring compound, make this compound and its derivatives attractive candidates for further investigation in the development of new pharmaceuticals, food preservatives, and eco-friendly pest control agents.

Conclusion

This compound is a naturally abundant and functionally diverse acyclic monoterpenoid. Its widespread occurrence in plants is a result of carotenoid metabolism, contributing significantly to the flavor and aroma of many fruits and essential oils. In insects, it plays a vital role in chemical communication as an aggregation-sex pheromone. Standardized methodologies such as steam distillation and GC-MS allow for its reliable extraction and quantification from these natural sources. The documented antimicrobial and insect-repellent properties of this compound open promising avenues for its application in the pharmaceutical, food, and agricultural industries, warranting continued research into its full potential.

References

- 1. fraterworks.com [fraterworks.com]

- 2. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. foreverest.net [foreverest.net]

- 5. This compound | C13H22O | CID 1549778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Study on the preparation of geranyl acetone and β-cyclodextrin inclusion complex and its application in cigarette flavoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]

- 9. The tomato carotenoid cleavage dioxygenase 1 genes contribute to the formation of the flavor volatiles beta-ionone, pseudoionone, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antifeedant Potential of this compound and Nerylacetone and Their Epoxy-Derivatives against Myzus persicae (Sulz.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(5E)-6,10-Dimethylundeca-5,9-dien-2-one structure and isomers.

An In-depth Technical Guide to (5E)-6,10-Dimethylundeca-5,9-dien-2-one: Structure, Isomerism, and Analysis

Introduction

(5E)-6,10-Dimethylundeca-5,9-dien-2-one, more commonly known as geranylacetone, is an acyclic monoterpenoid and a key organic compound with significant applications across various industries.[1] It is a colorless to light yellow oily liquid characterized by a fresh, floral, and slightly fruity aroma reminiscent of magnolia.[2][3] This compound is not only a staple in the fragrance and flavor industries but also serves as a critical intermediate in the synthesis of valuable molecules, including Vitamin E and other terpenoids.[2]

This compound is found naturally in a variety of plants, including rice, mangoes, tomatoes, mint, and tea.[4][5][6] It can also be formed from the degradation of vegetable matter by ozone or through the oxidation of certain carotenoids.[4] Its wide range of applications, from perfuming soaps and cosmetics to its use as a flavoring agent in food and beverages, underscores its industrial importance.[2][5] Furthermore, this compound exhibits biological activities, including antimicrobial and insect-repellent properties, making it a subject of ongoing research.[7][8][9]

This guide provides a comprehensive overview of the chemical structure of this compound, delves into its various isomers, outlines its synthesis and spectroscopic characterization, and details its applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is systematically named (5E)-6,10-Dimethylundeca-5,9-dien-2-one.[10] Its structure consists of a thirteen-carbon chain with a ketone functional group at the second position (C2) and two carbon-carbon double bonds. The "(5E)" designation in its IUPAC name specifies the stereochemistry of the double bond between carbons 5 and 6, indicating a trans configuration.

The chemical formula for this compound is C₁₃H₂₂O, and its molecular weight is approximately 194.31 g/mol .[4][10] It is a hydrophobic molecule, practically insoluble in water but soluble in oils and alcohols.[10][11]

Table 1: Physicochemical Properties of (5E)-6,10-Dimethylundeca-5,9-dien-2-one

| Property | Value | Source(s) |

| IUPAC Name | (5E)-6,10-Dimethylundeca-5,9-dien-2-one | [4] |

| Common Name | This compound, trans-Geranylacetone | [12] |

| CAS Number | 3796-70-1 | [12] |

| Molecular Formula | C₁₃H₂₂O | [4] |

| Molar Mass | 194.318 g·mol⁻¹ | [4] |

| Appearance | Colorless to light yellow oily liquid | [2][10] |

| Odor | Floral, fruity, green, with rose and magnolia notes | [3][13] |

| Density | ~0.8698 g/cm³ (at 20 °C) | [4] |

| Boiling Point | 126–128 °C at 10 mmHg | [4] |

| Flash Point | ~101-110 °C | [2][3] |

| Refractive Index | ~1.467 (at 20 °C) | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [10][11] |

Isomerism in 6,10-Dimethylundeca-5,9-dien-2-one

Isomerism is a key feature of 6,10-Dimethylundeca-5,9-dien-2-one, with geometric isomerism being the most significant for its properties and applications.

Geometric Isomerism: (5E) vs. (5Z)

The presence of a double bond at the C5 position allows for the existence of two geometric isomers: cis (Z) and trans (E).

-

(5E)-6,10-Dimethylundeca-5,9-dien-2-one (this compound): This is the trans-isomer. The higher priority groups on the carbons of the C5=C6 double bond are on opposite sides. This is the more common and industrially significant isomer.[12]

-

(5Z)-6,10-Dimethylundeca-5,9-dien-2-one (Nerylacetone): This is the cis-isomer, where the higher priority groups are on the same side of the double bond.[14][15] Nerylacetone is also a natural product and contributes to the aroma of various essential oils.[9][14]

The structural difference between these two isomers, though subtle, can lead to different biological activities and sensory properties.[9] Commercially available this compound is often sold as a mixture of the (E) and (Z) isomers.[16][17]

Caption: Chemical structures of (5E)-Geranylacetone and (5Z)-Nerylacetone.

Synthesis and Biosynthesis

Chemical Synthesis

The most established industrial method for synthesizing this compound is the Carroll Rearrangement . This reaction involves the thermal rearrangement of a β-keto-γ,δ-unsaturated ester.[4]

-

Esterification: Linalool is reacted with an acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, to form linalyl acetoacetate.[4]

-

Rearrangement: The resulting ester undergoes a[5][5]-sigmatropic rearrangement upon heating, followed by decarboxylation, to yield this compound.[4]

This process is highly effective and is a cornerstone for the industrial production of this compound, which is a precursor for isophytol, a key component in the synthesis of Vitamin E.[2]

Caption: Simplified workflow of this compound synthesis via Carroll Rearrangement.

Biosynthesis

In nature, this compound is formed through the oxidative cleavage of carotenoids.[4] This biochemical reaction is catalyzed by enzymes known as carotenoid oxygenases. It is a common metabolite in various plants and is also produced by some microorganisms like Saccharomyces cerevisiae.[10]

Spectroscopic Analysis and Characterization

Distinguishing between the (E) and (Z) isomers of 6,10-Dimethylundeca-5,9-dien-2-one requires precise analytical techniques. Spectroscopic methods are indispensable for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information. The chemical shifts of the vinylic proton at C5 and the allylic protons at C4 and C7 are particularly diagnostic for differentiating between the E and Z isomers. In the (E)-isomer (this compound), the methyl group at C6 typically shows a chemical shift that is distinct from that of the (Z)-isomer (nerylacetone).

-

¹³C NMR: The carbon NMR spectrum is also crucial. The chemical shifts of the carbons involved in the C5=C6 double bond and the adjacent carbons will differ between the two isomers due to steric effects.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands that confirm its functional groups:

-

A strong, sharp peak around 1715 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.

-

A medium-intensity peak around 1670 cm⁻¹ for the C=C stretching of the double bonds.

-

Peaks in the 2850-3000 cm⁻¹ region for C-H stretching of the alkyl groups.

While IR spectroscopy is excellent for identifying functional groups, it is less effective than NMR for distinguishing between E and Z isomers.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for analyzing this compound.[10] The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 194. Key fragment ions are observed at m/z 43 (acetyl group) and 69, which are characteristic of terpene fragmentation patterns.[10]

Experimental Protocol: Isomer Separation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating and identifying the (E) and (Z) isomers of 6,10-Dimethylundeca-5,9-dien-2-one. The difference in their stereochemistry leads to slightly different retention times on a GC column.

Objective

To separate and identify (5E)-geranylacetone and (5Z)-nerylacetone in a sample mixture.

Methodology

-

Sample Preparation: Dilute the sample containing the isomeric mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

-

GC System Configuration:

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms). A 30 m x 0.25 mm ID x 0.25 µm film thickness column is standard.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Set to split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

-

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

(Note: This program is a starting point and should be optimized for the specific instrument and column.)

-

-

MS Detector Configuration:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

The two isomers will elute at slightly different retention times. Typically, nerylacetone ((Z)-isomer) elutes slightly earlier than this compound ((E)-isomer).

-

Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST).[15][18] The fragmentation patterns will be very similar, but the combination of retention time and mass spectrum provides confident identification.

-

Caption: Workflow for the GC-MS analysis of this compound isomers.

Applications in Research and Industry

This compound's versatile properties make it valuable in numerous fields.

-

Fragrance and Flavor: It is widely used to impart floral and fruity notes in perfumes, cosmetics, soaps, and detergents.[5] In the food industry, it is used in flavors for beverages and a variety of food products, including apple, pear, and citrus essences.[2][3]

-

Chemical Synthesis: this compound is a crucial starting material for the synthesis of other terpenoids. It is a key intermediate in the industrial production of isophytol, which is then used to manufacture synthetic Vitamin E.[2] It is also a precursor for farnesol and nerolidol.[5]

-

Biological and Pharmaceutical Research: Research has shown that this compound possesses various biological activities. It has demonstrated antimicrobial and antifungal properties.[8][9] Additionally, it has been investigated for its insect repellent and larvicidal activities, suggesting potential applications in agriculture and public health.[7][9] Studies have also explored its effects on gastric mucosa, indicating potential therapeutic uses.[8]

Conclusion

(5E)-6,10-Dimethylundeca-5,9-dien-2-one is more than just a fragrant molecule; it is a vital chemical building block and a compound of significant scientific interest. Its structure, characterized by the trans configuration at its C5 double bond, and its relationship with its cis isomer, nerylacetone, are fundamental to its chemical identity and function. A thorough understanding of its synthesis, properties, and the analytical techniques required for its characterization is essential for professionals in the chemical, pharmaceutical, and food science industries. As research continues to unveil its diverse biological activities, the importance of this compound is poised to expand into new and innovative applications.

References

- 1. ymdb.ca [ymdb.ca]

- 2. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. foreverest.net [foreverest.net]

- 6. foreverest.net [foreverest.net]

- 7. mdpi.com [mdpi.com]

- 8. Study on the preparation of geranyl acetone and β-cyclodextrin inclusion complex and its application in cigarette flavoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifeedant Potential of this compound and Nerylacetone and Their Epoxy-Derivatives against Myzus persicae (Sulz.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C13H22O | CID 1549778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, (E)+(Z), 97%, (Z)-isomer (nerylacetone) ca 45% | Fisher Scientific [fishersci.ca]

- 12. 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)- [webbook.nist.gov]

- 13. geranyl acetone, 689-67-8 [thegoodscentscompany.com]

- 14. Nerylacetone | C13H22O | CID 1713001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 5,9-Undecadien-2-one, 6,10-dimethyl-, (Z)- [webbook.nist.gov]

- 16. This compound | 689-67-8 | TCI AMERICA [tcichemicals.com]

- 17. This compound | 689-67-8 | TCI Deutschland GmbH [tcichemicals.com]

- 18. 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)- [webbook.nist.gov]

The Multifaceted Biological Activities of Geranylacetone and Its Derivatives: A Technical Guide for Researchers

Abstract

Geranylacetone, an acyclic terpenoid ketone, and its derivatives represent a class of compounds with a broad spectrum of biological activities, holding significant promise for therapeutic applications. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of this compound and its key derivatives. We delve into the molecular mechanisms underpinning these activities, offering insights into the modulation of critical signaling pathways. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation of these compounds, equipping researchers, scientists, and drug development professionals with the necessary tools to advance their investigations. Data is presented in a clear, comparative format, and key concepts are visualized through diagrams to facilitate a comprehensive understanding of this versatile class of molecules.

Introduction: The Therapeutic Potential of this compound and Its Analogs

This compound ((5E)-6,10-Dimethylundeca-5,9-dien-2-one) is a naturally occurring organic compound found in various plants, including rice, mango, and tomatoes.[1] It is also a precursor in the synthesis of important molecules like isophytol, a key component in the manufacture of Vitamin E.[1] Beyond its role as a flavor and fragrance agent, this compound and its structurally related derivatives, such as geranylthis compound (GGA), have emerged as compounds of significant pharmacological interest. This guide will provide a comprehensive overview of their biological activities, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity: Mechanisms and Evaluation

The anticancer properties of this compound and its derivatives have been demonstrated across various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting tumor growth and proliferation.

Modulation of Key Signaling Pathways

While research on this compound's specific anticancer signaling pathways is ongoing, studies on its close structural analog, geraniol, and its derivative, geranylthis compound (GGA), provide significant insights. These compounds have been shown to modulate several critical pathways dysregulated in cancer:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3] In several cancer types, this pathway is constitutively active, promoting uncontrolled cell growth. Geranylthis compound has been shown to suppress the tyrosine phosphorylation of MAPK, leading to the inactivation of the Ras-MAPK signaling cascade in ovarian cancer cells.[3] Furthermore, GGA induces apoptosis in human melanoma cells through the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK).[4]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another central signaling route that governs cell survival and proliferation. Aberrant activation of this pathway is common in many cancers. Geraniol has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, contributing to the induction of apoptosis.[5]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Geraniol has been shown to suppress the NF-κB signaling pathway by inhibiting the activation and nuclear translocation of the p65 subunit.[5][6]

-

Intrinsic Apoptotic Pathway: Geraniol and its derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of the Bcl-2 family of proteins. This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4][5] Geranylthis compound has been shown to induce apoptosis in human melanoma cells through the activation of caspase-9 and caspase-3, and by inducing p53 and Bax expression.[4] In human osteosarcoma cells, GGA promotes apoptosis by inducing the degradation of PRMT1 through the E3 ubiquitin ligase CHIP.[7]

Diagram of Anticancer Signaling Pathways Modulated by this compound Derivatives

Caption: Anticancer signaling pathways modulated by this compound and its derivatives.

Quantitative Assessment of Anticancer Activity

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro. While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on its derivatives provide valuable comparative data.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Geranylthis compound | G361 (Melanoma) | >10 | [4] |

| Geranylthis compound | SK-MEL-2 (Melanoma) | >10 | [4] |

| Geranylthis compound | SK-MEL-5 (Melanoma) | >10 | [4] |

| Geraniol Ester (Butyrate) | P388 (Murine Leukemia) | ~22.3 µg/mL | [8] |

| Geraniol Ester (Caproate) | P388 (Murine Leukemia) | ~28.0 µg/mL | [8] |

Experimental Protocols for Anticancer Activity Evaluation

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[9]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry.

Anti-inflammatory Activity: Mechanisms and Evaluation

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound and its derivatives have demonstrated promising anti-inflammatory effects.

Modulation of Inflammatory Pathways

The anti-inflammatory activity of this compound and its derivatives is primarily attributed to their ability to modulate key inflammatory signaling pathways:

-

NF-κB Pathway: As mentioned in the anticancer section, the NF-κB pathway is a central regulator of inflammation. Geraniol has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[5][6]

-

MAPK Pathway: The MAPK signaling pathways (p38, ERK, and JNK) are also critically involved in the inflammatory response. Zingerone, a compound with structural similarities to this compound, has been shown to suppress NF-κB activation via the MAPK pathway.[10] Geraniol has also been demonstrated to inhibit the p38 MAPK pathway in the context of spinal cord injury.[11]

-

Thioredoxin (TRX) System: Geranylthis compound (GGA) has been shown to ameliorate skin inflammation by inducing the expression of thioredoxin (TRX), a key antioxidant protein, through the PI3K/Akt/Nrf2 signaling pathway.[2]

Diagram of Anti-inflammatory Signaling Pathways

Caption: Anti-inflammatory signaling pathways modulated by this compound and its derivatives.

Experimental Protocols for Anti-inflammatory Activity Evaluation

This in vitro assay is a simple and effective method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound

-

Diclofenac sodium (as a standard)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

-

A control group is prepared without the test compound.

-

Incubate the samples at 37°C for 15 minutes and then heat at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

LPS

-

Test compound

-

Griess reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

Determine the concentration of nitrite as an indicator of NO production.

Antimicrobial Activity: Spectrum and Evaluation

This compound and its derivatives have demonstrated activity against a range of microorganisms, including bacteria and fungi.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of this compound is often attributed to its ability to disrupt microbial membranes. It has been reported to be effective against Gram-positive bacteria.[12] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

| Compound | Microorganism | MIC | Reference |

| This compound | Gram-positive bacteria | Not specified | [12] |

| Geraniol | Acinetobacter baumannii | 0.5-16% | [13] |

| This compound derivatives | Various bacteria | Not specified | [14] |

Experimental Protocols for Antimicrobial Activity Evaluation

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[15][16]

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Plate the aliquots onto an appropriate agar medium.

-

Incubate the plates under suitable conditions.

-

The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.[17]

Synthesis of this compound Derivatives

The biological activities of this compound can be enhanced or modified through chemical synthesis of its derivatives. A common method for synthesizing derivatives is the grindstone method, which is a solvent-free approach.[14][18]

General Procedure (Grindstone Method):

-

A mixture of this compound, a substituted amine, and an aldehyde is ground together in a mortar and pestle at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

The resulting product is purified using column chromatography.[14][18]

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural compounds with a diverse range of biological activities. Their demonstrated anticancer, anti-inflammatory, and antimicrobial properties, coupled with favorable safety profiles for some derivatives, make them attractive candidates for further investigation and development as therapeutic agents. The multi-targeted nature of their action on key signaling pathways suggests their potential to overcome some of the limitations of single-target drugs, particularly in the context of complex diseases like cancer.

Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound itself. Comprehensive quantitative studies, including the determination of IC₅₀ and MIC values against a broader range of cancer cell lines and microbial pathogens, are essential to fully characterize its therapeutic potential. Furthermore, the development of novel derivatives with enhanced efficacy and specificity will be a key area of future exploration. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound and its analogs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geranylthis compound inhibits ovarian cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geranylthis compound induces apoptosis via the intrinsic pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Geranylthis compound promotes human osteosarcoma cell apoptosis by inducing the degradation of PRMT1 through the E3 ubiquitin ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medic.upm.edu.my [medic.upm.edu.my]

- 10. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Geranylacetone as a Plant Metabolite: A Technical Guide on its Biosynthesis, Function, and Analysis

Abstract: Geranylacetone, an acyclic monoterpene ketone, is a significant plant metabolite renowned for its contribution to the flavor and aroma profiles of numerous fruits and flowers. Beyond its sensory attributes, it plays a critical role in the intricate web of plant-environment interactions, serving as a key molecule in defense against herbivores and pathogens. This technical guide provides an in-depth exploration of this compound, covering its biosynthesis via the carotenoid cleavage pathway, its multifaceted physiological and ecological functions, and the analytical methodologies essential for its study. This document is intended for researchers in plant biology, chemical ecology, and drug development, offering both foundational knowledge and practical protocols to facilitate further investigation into this versatile compound.

Introduction to this compound

This compound, chemically known as (5E)-6,10-Dimethylundeca-5,9-dien-2-one, is a colorless to pale yellow oily liquid.[1] As a C13 apocarotenoid, it belongs to a class of compounds derived from the oxidative cleavage of carotenoids.[2] This metabolite is not merely a byproduct of degradation but an active and vital component of a plant's chemical arsenal and sensory signature.

1.1 Chemical Identity and Properties

-

Molecular Formula: C₁₃H₂₂O[2]

-

Molar Mass: 194.318 g·mol⁻¹[2]

-

Appearance: Colorless to light yellow, transparent oily liquid[1][2]

-

Aroma Profile: Described as having a fresh, green, floral (magnolia), and fruity aroma.[1][3]

This compound is found naturally in a wide array of plant species, contributing significantly to the characteristic scent and flavor of tomatoes, mangoes, rice, tea, mint, and passionflower.[2][4] It is a component of the essential oils of plants such as Nelumbo nucifera (sacred lotus) and Lonicera japonica (Japanese honeysuckle).[5][6]

1.2 Overview of Biological Significance

The role of this compound in the plant kingdom is multifaceted. It serves as:

-

A crucial flavor and aroma volatile , influencing the sensory properties of fruits and vegetables.[7][8]

-

A potent defense compound , exhibiting antifeedant and repellent properties against insects and ticks.[9][10]

-

An antimicrobial agent , providing protection against certain bacteria and fungi.[10][11]

-

A valuable biochemical precursor in the industrial synthesis of vital compounds like Vitamin E and squalene.[2]

This guide will deconstruct these roles, beginning with the molecule's synthesis within the plant cell.

Biosynthesis: The Carotenoid Cleavage Pathway

This compound is not synthesized de novo but is rather the product of enzymatic degradation of larger carotenoid molecules. This oxidative cleavage is a highly regulated process, catalyzed by a specific class of enzymes.

2.1 The Role of Carotenoid Cleavage Dioxygenases (CCDs)

The biosynthesis of this compound is primarily mediated by carotenoid cleavage dioxygenase (CCD) enzymes.[2] These non-heme iron-containing enzymes catalyze the cleavage of double bonds in carotenoid backbones, leading to the formation of various apocarotenoids, including this compound.

2.2 Case Study: Tomato (Solanum lycopersicum)

Research in tomatoes has provided significant insights into this pathway. The tomato genome contains two key genes, LeCCD1A and LeCCD1B, that encode for CCD enzymes.[7] Studies have shown that these enzymes cleave carotenoid substrates, such as lycopene, to produce C13 ketones like this compound.[7] In a pivotal study, the suppression of LeCCD1A and LeCCD1B gene expression in transgenic tomato plants resulted in a greater than 60% reduction in this compound emission from the fruit, directly implicating these enzymes in the in vivo formation of this important flavor volatile.[7]

Caption: Biosynthetic pathway of this compound from carotenoid precursors.

Multifaceted Roles in Plant Biology

Plants exist in a constant dialogue with their environment, using a complex chemical language to defend against threats and interact with other organisms.[12] this compound is a key word in this chemical vocabulary.

3.1 Plant Defense Mechanisms

This compound is a significant component of the plant's induced defense system. Its synthesis and emission often increase in response to herbivore feeding or pathogen attack.

3.1.1 Antifeedant Activity Against Herbivores this compound functions as a powerful deterrent against various insect herbivores.[9][10] Studies on the green peach aphid (Myzus persicae) demonstrated that while the compound did not deter initial probing, it exerted a strong post-ingestive deterrent effect, causing aphids to abandon feeding and settling on treated leaves.[9][13] This suggests the compound may be unpalatable or cause metabolic disruption after ingestion.

| Pest Species | Observed Effect | Efficacy/Concentration | Reference |

| Myzus persicae (Aphid) | Post-ingestive deterrent; refusal to settle | Effective in 24-h choice tests | [9][13] |

| Ips subelongatus (Bark Beetle) | Deterrent Activity | Not specified | [9][10] |

| Rhipicephalus appendiculatus (Tick) | Repellent Activity | Not specified | [9] |

3.1.2 Antimicrobial and Fungicidal Properties In addition to its role in deterring larger pests, this compound possesses broad antimicrobial activity. It has been shown to be both bactericidal and fungicidal, with a particular potential to inhibit the growth of Gram-positive bacteria.[10][11] This activity is crucial for protecting plant tissues, especially vulnerable fruits, from microbial decay.[11]

Caption: Conceptual model of a plant defense signaling pathway leading to this compound production.

Methodologies for this compound Research

Accurate extraction and quantification are paramount for studying the role of this compound in any plant system. As a volatile organic compound (VOC), specific techniques are required to capture and analyze it without degradation.

4.1 Extraction from Plant Tissues

The goal of extraction is to isolate this compound from the complex plant matrix. For volatile compounds, headspace sampling techniques are often preferred as they minimize solvent artifacts and sample degradation.

Experimental Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes a non-destructive method for sampling volatiles emitted from plant tissue.

Rationale: SPME is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from the headspace above a sample. It is ideal for analyzing the profile of emitted VOCs under near-natural conditions.

Materials:

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Airtight glass vials with septa (e.g., 20 mL)

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Place a known mass of fresh plant material (e.g., 1-2 g of leaf or fruit tissue) into an airtight glass vial. Seal the vial immediately.

-

Equilibration: Place the vial in a heating block set to a controlled temperature (e.g., 40-60°C) for 15-30 minutes. This encourages the release of volatiles into the headspace.

-

Extraction: Carefully pierce the vial's septum with the SPME needle and expose the fiber to the headspace. Do not let the fiber touch the sample.

-

Adsorption: Allow the fiber to remain exposed for a set period (e.g., 30-60 minutes) to adsorb the volatile compounds. The time should be optimized and kept consistent across all samples.

-

Desorption: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC-MS.

-

Analysis: Desorb the analytes from the fiber onto the GC column by exposing the fiber in the hot inlet (e.g., 250°C) for 2-5 minutes. Start the GC-MS analysis run concurrently.

4.2 Quantification and Identification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile metabolites like this compound.[14]

Experimental Protocol 2: GC-MS Analysis

Rationale: GC separates the complex mixture of volatiles based on their boiling points and polarity, while MS fragments the individual compounds, providing a unique mass spectrum ("fingerprint") for positive identification and quantification.

Instrumentation and Conditions:

-

GC Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp: Increase to 240°C at a rate of 5°C/min.

-

Hold: Maintain 240°C for 5 min.

-

(This program should be optimized for the specific plant matrix and analytes of interest.)

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Data Analysis:

-

Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm its identity by comparing its mass spectrum to a reference library (e.g., NIST, Wiley). The molecular ion peak for this compound is at m/z 194.[15]

-

Quantification: Calculate the peak area of the identified this compound peak. For absolute quantification, generate a calibration curve using authentic standards of known concentrations. Relative quantification can be performed by comparing peak areas across different samples or relative to an internal standard.

Caption: Standard workflow for the analysis of this compound from plant samples.

Broader Significance and Future Perspectives

The study of this compound extends beyond basic plant science into applied fields, including agriculture and industrial biotechnology.

5.1 this compound as a Bioactive Precursor Industrially, this compound is a highly valuable intermediate. It is a key precursor in the large-scale synthesis of isophytol, a primary component required for manufacturing Vitamin E.[1] It also serves as a starting material for producing other important fragrance and flavor molecules like farnesol and nerolidol.[1][2]

5.2 Applications in Agriculture and Industry

-

Crop Improvement: Understanding the genetic basis of this compound production can empower breeders to develop crop varieties with enhanced flavor profiles or improved natural resistance to pests.[8]

-

Pest Management: The deterrent and repellent properties of this compound could be harnessed to develop novel, bio-based pesticides, reducing reliance on synthetic chemicals.

-

Food and Fragrance: As a natural flavor and fragrance compound, it is widely used to formulate essences for foods, beverages, cosmetics, and detergents.[1][4] Its antioxidant properties also make it a candidate for use as a natural preservative.[11]

5.3 Future Research Directions Key questions remain to be answered. Elucidating the precise signaling pathways within the plant that are triggered by this compound could reveal autoregulatory roles. Furthermore, exploring the diversity of CCD enzymes across the plant kingdom may uncover novel biosynthetic pathways and products. Finally, leveraging synthetic biology to produce this compound in microbial systems offers a promising avenue for sustainable, industrial-scale production.[16]

References

- 1. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]

- 4. foreverest.net [foreverest.net]